molecular formula C13H16INO2 B1393997 Benzyl 4-iodopiperidine-1-carboxylate CAS No. 885275-00-3

Benzyl 4-iodopiperidine-1-carboxylate

Cat. No. B1393997
CAS RN: 885275-00-3
M. Wt: 345.18 g/mol
InChI Key: MSRXUEGQXJQJJX-UHFFFAOYSA-N
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Description

Benzyl 4-iodopiperidine-1-carboxylate is a chemical compound that plays an essential role in various research and industrial applications. It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .


Physical And Chemical Properties Analysis

Benzyl 4-iodopiperidine-1-carboxylate has a molecular weight of 345.18 g/mol . It is a liquid at room temperature . The compound has a topological polar surface area of 29.5 Ų, a heavy atom count of 17, and a complexity of 246 . It has a computed XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-iodopiperidine-1-carboxylate is a valuable intermediate in medicinal chemistry. It’s used in the synthesis of various pharmacologically active molecules. Its iodine moiety can undergo further cross-coupling reactions, which are pivotal in creating complex drug molecules. The compound’s ability to act as a CYP2C19 inhibitor suggests its potential role in modifying drug metabolism .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds. This is crucial for constructing complex organic frameworks used in drugs and materials science .

Material Science

The iodine atom in Benzyl 4-iodopiperidine-1-carboxylate makes it suitable for the synthesis of organic semiconductors. These semiconductors are used in the production of OLEDs (Organic Light Emitting Diodes), solar cells, and transistors .

Chemical Biology

In chemical biology, this compound can be used to label biomolecules with iodine-125, a radioactive isotope. This labeling is essential for tracking and imaging in biological systems, aiding in the study of disease pathways and drug-target interactions .

Nanotechnology

Benzyl 4-iodopiperidine-1-carboxylate can be employed to create functionalized nanoparticles. These nanoparticles have applications in drug delivery, where they can be designed to target specific cells or tissues, improving the efficacy and reducing side effects of treatments .

Analytical Chemistry

This compound’s unique structure allows it to be used as a standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It helps in the accurate determination of molecular structures and the analysis of complex mixtures .

Computational Chemistry

The physicochemical properties of Benzyl 4-iodopiperidine-1-carboxylate, such as its lipophilicity and molar refractivity, make it an interesting subject for computational chemistry studies. It can be used to model interactions with biological targets and predict the behavior of new compounds .

Environmental Science

In environmental science, this compound can be studied for its degradation products and environmental fate. Understanding its breakdown can help assess its impact on ecosystems and contribute to the development of greener chemical processes .

Safety and Hazards

Benzyl 4-iodopiperidine-1-carboxylate is classified under the GHS07 hazard class . The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing (P305+P351+P338) .

properties

IUPAC Name

benzyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXUEGQXJQJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1I)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693066
Record name Benzyl 4-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-iodopiperidine-1-carboxylate

CAS RN

885275-00-3
Record name Benzyl 4-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodine (17.6 g, 69.2 mmol) was added dropwise as a solution in THF (40 mL) over 1 hour to an ice cold solution of benzyl 4-hydroxypiperidine-1-carboxylate (15.5 g, 65.9 mmol), imidazole (4.71 g, 69.2 mmol), and triphenylphosphine (18.2 g, 69.2 mmol) in THF (40 mL). This resulting red solution was stirred overnight with warming to room temperature, then cooled back to 0° C. before being quenched with 10% aqueous sodium sulfite. The resulting biphasic mixture was separated and the aqueous layer was extracted with ethyl acetate (1×). The combined extracts were dried over magnesium sulfate (MgSO4), filtered, and concentrated in vacuo to give an oil that was purified by silica gel chromatography (10% EtOAc/hexane) to give benzyl 4-iodopiperidine-1-carboxylate as a colorless oil (9.50 g, 42% yield).
Quantity
17.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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